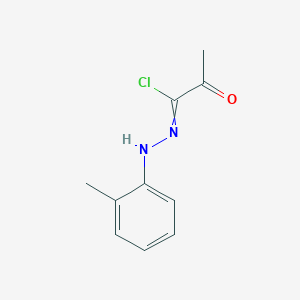
N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride
Vue d'ensemble
Description
N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride, also known as MOPP-Cl, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MOPP-Cl is a hydrazine derivative that has been extensively studied for its biological and chemical properties.
Applications De Recherche Scientifique
N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been studied for its potential use as a diagnostic tool for cancer.
In addition to its medical applications, this compound has also been investigated for its potential use in the field of materials science. This compound has been used as a precursor for the synthesis of metal-organic frameworks, which are porous materials with potential applications in gas storage and separation.
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis through the activation of caspase enzymes. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride in lab experiments is its potential as a diagnostic tool for cancer. This compound has been shown to selectively target cancer cells, making it a promising candidate for the development of cancer diagnostic tests. Another advantage of using this compound is its potential use in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations. Another limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the mechanism of action of this compound.
Orientations Futures
There are several future directions for the study of N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride. One direction is the development of this compound as a diagnostic tool for cancer. Further studies are needed to determine the specificity and sensitivity of this compound for the detection of cancer cells.
Another direction is the development of this compound as a therapeutic agent for cancer. Studies have shown that this compound has potential as an anti-cancer agent, and further studies are needed to determine its efficacy and safety in vivo.
In addition, further studies are needed to fully understand the mechanism of action of this compound. Understanding the mechanism of action will aid in the development of this compound as a therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, this compound is a hydrazine derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its anti-cancer properties and potential use in the synthesis of metal-organic frameworks. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a diagnostic tool and therapeutic agent for cancer.
Méthodes De Synthèse
N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride can be synthesized through the reaction of 2-methylphenylhydrazine with 2-oxopropanoyl chloride. The reaction takes place in the presence of a catalyst such as triethylamine. The resulting product is a white crystalline solid that can be purified through recrystallization.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-oxopropanehydrazonoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-7-5-3-4-6-9(7)12-13-10(11)8(2)14/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRHPFGCYHUIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NN=C(C(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223362 | |
| Record name | N-(2-Methylphenyl)-2-oxopropanehydrazonoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18440-56-7 | |
| Record name | N-(2-Methylphenyl)-2-oxopropanehydrazonoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18440-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methylphenyl)-2-oxopropanehydrazonoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,6-dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino]-2-oxoethanesulfonic acid](/img/structure/B6595042.png)
![N-(4,6-Dimethoxy-2-pyrimidinyl)-N-[3-(trifluoromethyl)-2-pyridinyl]urea](/img/structure/B6595063.png)
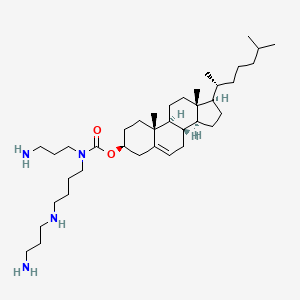


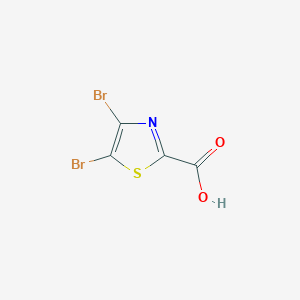
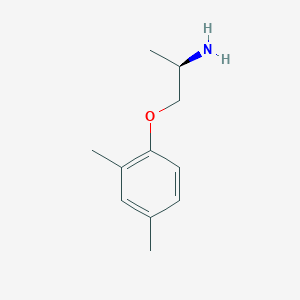
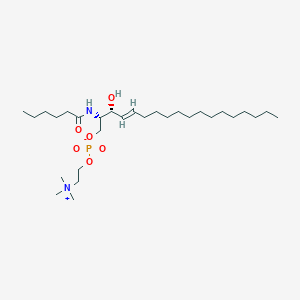
![Silane, [(dimethoxymethylsilyl)methyl]trimethyl-](/img/structure/B6595115.png)


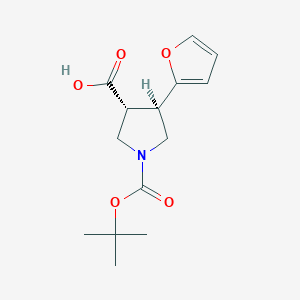
![2-{(E)-[(4-bromo-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B6595158.png)